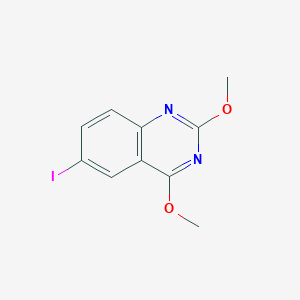

6-Iodo-2,4-dimethoxyquinazoline

Vue d'ensemble

Description

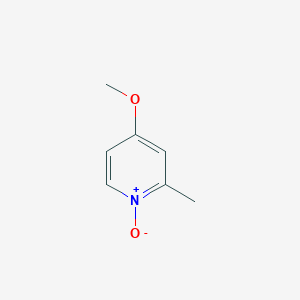

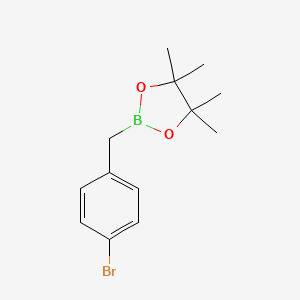

6-Iodo-2,4-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9IN2O2 . It’s a type of quinazoline, a class of organic compounds that are important in the field of pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 6-Iodo-2,4-dimethoxyquinazoline and similar compounds has been reported in scientific literature . For instance, one study describes the design and synthesis of novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives . Another source mentions the synthesis of 6-IODO-2,4-DIMETHOXYQUINAZOLINE from Sodium Methoxide and 2,4-DICHLORO-6-IODOQUINAZOLINE .Molecular Structure Analysis

The molecular structure of 6-Iodo-2,4-dimethoxyquinazoline is characterized by its molecular formula C10H9IN2O2 . The average mass of this compound is 316.095 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Iodo-2,4-dimethoxyquinazoline are not detailed in the search results, the compound is likely to participate in reactions typical of quinazolines .Applications De Recherche Scientifique

Synthesis and Antifungal Activity

6-Iodo-2,4-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antifungal activities. El-Hashash et al. (2015) prepared a novel group of these derivatives, starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, and evaluated their fungicidal activities, finding them to have preliminary effectiveness in this area (El-Hashash et al., 2015).

Antimicrobial Activity

Alafeefy et al. (2008) synthesized a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives and screened them for antimicrobial activity. They found that certain derivatives exhibited excellent broad-spectrum antimicrobial activity, though they were not as active as standard drugs like ampicillin and clotrimazole (Alafeefy, 2008).

Antimalarial Activity

Research by Mizukawa et al. (2021) involved synthesizing approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines and evaluating their antimalarial activity. Their structure-activity relationship studies led to the discovery of a compound with high antimalarial activity, suggesting its potential as an antimalarial drug lead (Mizukawa et al., 2021).

Antioxidant Activity

Narsimha et al. (2018) synthesized novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinoline derivatives, which exhibited potent antioxidant activity when compared to standard drugs like Trolox. This highlights the potential use of these derivatives in antioxidative therapies (Narsimha et al., 2018).

Inhibition of Histone Lysine Methyltransferase G9a

Liu et al. (2009) discovered a potent and selective inhibitor of histone lysine methyltransferase G9a, derived from the 2,4-diamino-6,7-dimethoxyquinazoline template. This compound, identified as UNC0224, is useful for investigating the biology of G9a and its roles in chromatin remodeling, presenting opportunities for targeted epigenetic therapies (Liu et al., 2009).

Antitumor Activity

Salem et al. (2020) focused on the synthesis of novel heterocycles from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, including quinazoline-4(3H)-thione derivatives, which demonstrated significant antitumor activity against cell lines like HepG2 and MCF-7. This research indicates the potential of these compounds in cancer treatment (Salem et al., 2020).

Tyrosine Kinase Inhibition

Bridges et al. (1996) investigated analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. They found steep structure-activity relationships and identified derivatives with even greater potency than the original compound, suggesting potential applications in targeted cancer therapies (Bridges et al., 1996).

Antihypertensive Properties

A series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives synthesized by Campbell et al. (1987) displayed high binding affinity for alpha-1 adrenoceptors, indicating their potential as antihypertensive agents. This research provides insights into the development of novel antihypertensive drugs (Campbell et al., 1987).

Orientations Futures

Research into 6-Iodo-2,4-dimethoxyquinazoline and similar compounds is ongoing. For instance, one study synthesized a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives and evaluated their in vitro cytotoxic activity . This suggests that compounds like 6-Iodo-2,4-dimethoxyquinazoline could have potential applications in the development of new antimicrobial agents .

Propriétés

IUPAC Name |

6-iodo-2,4-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFHCMYVHMSSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=C(C=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472271 | |

| Record name | 6-Iodo-2,4-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-2,4-dimethoxyquinazoline | |

CAS RN |

830343-15-2 | |

| Record name | 6-Iodo-2,4-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)